molecular formula C22H22N6O3S B2658524 2-methoxy-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 1206998-06-2

2-methoxy-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2658524
CAS No.: 1206998-06-2
M. Wt: 450.52
InChI Key: BUSUOPNLIAHHEA-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Aberrant ALK activity, through gene amplification, mutation, or chromosomal rearrangement, is a well-established driver in several cancers, most notably ALK-positive non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) . This compound functions by competitively binding to the ATP-binding site of the ALK kinase domain, thereby suppressing its catalytic activity and subsequent downstream signaling through key pathways like the MAPK/ERK and JAK/STAT cascades , which are critical for cell proliferation and survival. Its research value is underscored by its utility in investigating the molecular mechanisms of ALK-driven tumorigenesis, exploring mechanisms of resistance to earlier-generation ALK inhibitors, and as a chemical tool for validating ALK as a therapeutic target in both established and novel cellular and animal models of disease. Researchers utilize this inhibitor to probe kinase signaling networks and to evaluate potential combination treatment strategies aimed at overcoming resistance in preclinical studies.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-15-5-10-19(31-3)20(13-15)32(29,30)27-18-8-6-17(7-9-18)26-21-14-22(25-16(2)24-21)28-12-4-11-23-28/h4-14,27H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSUOPNLIAHHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H24N6O3SC_{20}H_{24}N_{6}O_{3}S and a molecular weight of approximately 416.51 g/mol. Its structure includes a benzenesulfonamide moiety, which is known for various biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed based on existing research:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways involved in tumor growth and inflammation.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Target/Effect Reference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
Enzyme inhibitionCarbonic anhydrase inhibition

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of benzenesulfonamide exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 21.3 µM to 28.3 µM, indicating promising anticancer potential .
  • Cardiovascular Effects : Research on related sulfonamide compounds has shown their ability to modulate perfusion pressure in isolated rat heart models. For instance, certain derivatives were found to decrease perfusion pressure significantly, suggesting potential cardiovascular benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound’s uniqueness lies in its hybrid pyrimidine-pyrazole substituent and methoxy-methyl substitution pattern. Below is a comparative analysis with structurally related sulfonamides:

Compound Name / ID Key Substituents Structural Features Hypothesized Impact on Bioactivity
Target Compound - 2-Methoxy-5-methylbenzene
- Pyrimidine-pyrazole-amino-phenyl linkage
- Heteroaromatic pyrimidine-pyrazole system
- Polar sulfonamide group
Enhanced target affinity due to hydrogen bonding (pyrimidine N, pyrazole NH) and lipophilic interactions (methyl/methoxy groups)
N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide - Bromo-morpholinylpyrimidine
- Trimethylbenzenesulfonamide
- Bromine (electron-withdrawing)
- Morpholine (solubility-enhancing)
Potential increased solubility (morpholine) and altered binding kinetics (bromine steric effects)
N-(4-Methoxyphenyl)Benzenesulfonamide - Simple methoxyphenyl group - Minimal substitution
- No heteroaromatic systems
Lower target specificity due to absence of heterocyclic motifs; baseline sulfonamide activity

Research Findings and Hypotheses

  • Target Compound vs. Trimethylbenzenesulfonamide : The pyrimidine-pyrazole system in the target compound may offer superior binding to kinases or receptors compared to the bromo-morpholinylpyrimidine in , as pyrazole’s NH group can act as a hydrogen bond donor. However, the bromine and morpholine in might improve pharmacokinetic properties (e.g., half-life, solubility).
  • Target Compound vs. N-(4-Methoxyphenyl)Benzenesulfonamide :
    The addition of methyl and pyrimidine-pyrazole groups in the target compound likely increases molecular weight (~100–150 Da higher than ), which could affect membrane permeability. The heteroaromatic system may also confer selectivity for specific biological targets, such as tyrosine kinases or antimicrobial enzymes.

Limitations and Data Gaps

No explicit bioactivity data (e.g., IC₅₀, solubility, toxicity) for the target compound are available in the provided evidence. Structural comparisons are inferential, and experimental validation is required to confirm hypotheses regarding binding affinity or pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methoxy-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide, and how can intermediates be stabilized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the pyrimidine core followed by sulfonamide coupling. Key steps include:
  • Pyrimidine ring construction : Use Suzuki-Miyaura coupling for introducing the pyrazole moiety (as seen in pyrimidine analogs ).
  • Sulfonamide linkage : React benzenesulfonyl chloride derivatives with aromatic amines under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Stabilization of intermediates : Control reaction temperatures (e.g., 0–5°C for nitration steps) and use anhydrous solvents (e.g., THF) to prevent decomposition .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR and HPLC : Confirm purity and structural integrity via 1^1H/13^13C NMR for aromatic protons and LC-MS for molecular weight validation .
  • X-ray crystallography : Resolve the 3D structure to identify key interactions, such as hydrogen bonding between the sulfonamide group and pyrimidine nitrogen (as demonstrated in analogous sulfonamide-pyrimidine structures ).

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR or VEGFR) due to the pyrimidine scaffold’s known affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar sulfonamide-pyrimidine derivatives?

  • Methodological Answer :
  • Comparative SAR analysis : Systematically vary substituents (e.g., methoxy vs. methyl groups) and correlate with activity data (see ’s table for pyrazole vs. azaindazole analogs ).
  • Meta-analysis of binding assays : Use surface plasmon resonance (SPR) to quantify target binding affinity discrepancies .

Q. How can computational modeling optimize the compound’s selectivity for specific biological targets?

  • Methodological Answer :
  • Docking studies : Employ AutoDock Vina to model interactions with kinase domains, focusing on the pyrazole-pyrimidine motif’s orientation .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .

Q. What experimental approaches can elucidate the role of the methoxy group in metabolic stability?

  • Methodological Answer :
  • Isotope labeling : Synthesize 13^{13}C-labeled methoxy derivatives to track metabolic pathways via LC-MS/MS .
  • CYP450 inhibition assays : Compare metabolic degradation rates in human liver microsomes with/without CYP3A4 inhibitors .

Q. How can researchers address low aqueous solubility during formulation studies?

  • Methodological Answer :
  • Co-solvent systems : Test PEG-400/water mixtures to enhance solubility without precipitation .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) for controlled release, as validated for sulfonamide analogs .

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